molecular formula C9H16O4 B14453679 Dimethyl 2,2,3-trimethylbutanedioate CAS No. 76904-21-7

Dimethyl 2,2,3-trimethylbutanedioate

Cat. No.: B14453679
CAS No.: 76904-21-7
M. Wt: 188.22 g/mol
InChI Key: GVYYWLWCZVEEDI-UHFFFAOYSA-N
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Description

Dimethyl 2,2,3-trimethylbutanedioate is an organic compound with the molecular formula C9H16O4 It is a diester derived from butanedioic acid, featuring two methyl groups attached to the second and third carbon atoms of the butanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2,2,3-trimethylbutanedioate typically involves esterification reactions. One common method is the reaction of 2,2,3-trimethylbutanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,2,3-trimethylbutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 2,2,3-trimethylbutanedioic acid.

    Reduction: Formation of 2,2,3-trimethylbutanediol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 2,2,3-trimethylbutanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and plasticizers due to its ester functionality.

Mechanism of Action

The mechanism by which Dimethyl 2,2,3-trimethylbutanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The compound’s structure allows it to interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

    Dimethyl succinate: Another diester with a similar structure but without the additional methyl groups.

    Dimethyl glutarate: A diester with a longer carbon chain.

    Dimethyl adipate: A diester with an even longer carbon chain.

Uniqueness: Dimethyl 2,2,3-trimethylbutanedioate is unique due to the presence of the two methyl groups on the butanedioate backbone, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar diesters and can lead to different chemical and physical properties.

Properties

CAS No.

76904-21-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

dimethyl 2,2,3-trimethylbutanedioate

InChI

InChI=1S/C9H16O4/c1-6(7(10)12-4)9(2,3)8(11)13-5/h6H,1-5H3

InChI Key

GVYYWLWCZVEEDI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)C(C)(C)C(=O)OC

Origin of Product

United States

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